(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile
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Description
(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
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Biological Activity
(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile is a complex organic compound with significant potential in pharmacological applications. Understanding its biological activity is crucial for its development as a therapeutic agent. This article reviews the available data on its biological properties, structure-activity relationships (SAR), and potential applications.
The compound has the following chemical properties:
- Molecular Formula : C25H31ClN4O2
- Molecular Weight : 455 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of compounds containing piperazine and pyrrolidine moieties has been widely studied. This compound, incorporating both structures, suggests several pharmacological activities, including:
- Antitumor Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives with piperazine scaffolds have demonstrated significant cytotoxic effects in vitro against cancer cells such as PC3 and HeLa, with IC50 values in the low micromolar range .
- Antimicrobial Properties : The presence of chlorophenyl groups in similar compounds has been linked to enhanced antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. Docking studies suggest that these compounds may interact effectively with bacterial enzymes .
- Anti-inflammatory Effects : Some analogs have shown potential in reducing inflammation markers in vitro, indicating possible therapeutic uses in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR of piperazine derivatives indicates that modifications to the piperazine ring and substituents can significantly influence biological activity. Key findings include:
- Substituents at the 4-position of the piperazine ring enhance anticancer activity.
- The introduction of bulky groups on the pyrrolidine moiety can improve binding affinity to biological targets .
Case Studies
Several studies highlight the efficacy of related compounds:
- Piperazine Derivatives : A study on various piperazine derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cell lines, suggesting that the structure of (Z)-2-[...] could be optimized for better therapeutic outcomes .
- In Vivo Studies : Animal models treated with similar piperazine-containing compounds exhibited reduced tumor sizes and improved survival rates, supporting their potential use in cancer therapy .
Data Tables
Properties
IUPAC Name |
(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2/c1-18-12-22(20(3)30(18)19(2)17-32-4)14-23(15-27)25(31)29-10-8-28(9-11-29)16-21-6-5-7-24(26)13-21/h5-7,12-14,19H,8-11,16-17H2,1-4H3/b23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSXDRUXPIYNNX-UCQKPKSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C(C)COC)C)/C=C(/C#N)\C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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